molecular formula C13H15NO2 B12889193 1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione CAS No. 55713-40-1

1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione

Cat. No.: B12889193
CAS No.: 55713-40-1
M. Wt: 217.26 g/mol
InChI Key: MPNDTWYKCOQOSM-UHFFFAOYSA-N
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Description

1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione is a heterocyclic compound with a unique structure that includes both isoquinoline and quinone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione can be synthesized through several methods. One common approach involves the reaction of 1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol with nitriles such as methyl thiocyanate, phenylacetonitrile, or acetonitrile in the presence of concentrated sulfuric acid. This reaction yields both 1-R-3,3,7,9-tetramethyl-2-azaspiro[4,5]deca-6,9-dien- and -1,6,9-trien-8-ones and 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6,6-tetramethyl-6,7-dihydroisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its quinone functionality allows it to participate in electron transfer processes, which are crucial in various biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione is unique due to its combination of isoquinoline and quinone functionalities, which provide it with distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

CAS No.

55713-40-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1,3,6,6-tetramethyl-7H-isoquinoline-5,8-dione

InChI

InChI=1S/C13H15NO2/c1-7-5-9-11(8(2)14-7)10(15)6-13(3,4)12(9)16/h5H,6H2,1-4H3

InChI Key

MPNDTWYKCOQOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)C(=O)CC(C2=O)(C)C

Origin of Product

United States

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